N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a benzothiazole-derived compound featuring dual benzothiazole moieties, a fluorinated substituent, and a morpholine-propyl side chain. The fluorine atom at the 4-position of the benzothiazole ring enhances metabolic stability and lipophilicity, while the morpholine group improves aqueous solubility—a critical factor in drug bioavailability .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S2.ClH/c23-16-3-1-4-18-20(16)25-22(31-18)27(8-2-7-26-9-11-29-12-10-26)21(28)15-5-6-17-19(13-15)30-14-24-17;/h1,3-6,13-14H,2,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYXCAMNVITZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)N=CS5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group and benzothiazole rings undergo hydrolysis under specific conditions:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acidic Hydrolysis | Aqueous HCl (1–2 M), 80–100°C | H<sub>3</sub>O<sup>+</sup> | Cleavage of carboxamide to carboxylic acid and amine derivatives | |
| Basic Hydrolysis | NaOH (5% w/v), reflux | OH<sup>−</sup> | Deprotonation of morpholine and fragmentation of benzothiazole-thiazole core |
Hydrolysis is critical for modifying solubility or generating intermediates for further functionalization. For example, acidic conditions yield 1,3-benzothiazole-6-carboxylic acid and 4-fluoro-1,3-benzothiazol-2-amine derivatives.
Substitution Reactions
The fluorine atom at position 4 of the benzothiazole ring and the morpholine group participate in nucleophilic substitutions:
The electron-withdrawing fluorine enhances reactivity toward nucleophiles like thiols or amines, enabling aryl-group modifications. N-alkylation of the carboxamide nitrogen (e.g., with methyl iodide) disrupts planarity, improving solubility .
Reduction Reactions
Nitro and amide groups are susceptible to reduction:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Nitro Reduction | EtOH, H<sub>2</sub> (1 atm) | Pd/C, 25°C | Conversion of nitro groups to amines | |
| Amide Reduction | THF, 0°C to RT | LiAlH<sub>4</sub> | Reduction of carboxamide to amine derivatives |
Selective reduction of nitro groups to amines (e.g., using Pd/C) is valuable for synthesizing bioactive intermediates. Over-reduction with LiAlH<sub>4</sub> may degrade the benzothiazole core.
Oxidation Reactions
The morpholine moiety and sulfur atoms in benzothiazoles are oxidation-sensitive:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Sulfur Oxidation | CH<sub>3</sub>CN, 25°C | mCPBA | Sulfoxide or sulfone formation on benzothiazole | |
| Morpholine Oxidation | H<sub>2</sub>O<sub>2</sub>, AcOH, 50°C | – | N-Oxide formation on morpholine |
Controlled oxidation with mCPBA selectively generates sulfoxides, while harsh conditions (e.g., HNO<sub>3</sub>) degrade the heterocyclic framework.
Scientific Research Applications
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues: Benzothiazole Carboxamides
Benzothiazole carboxamides with varied substituents have been synthesized and characterized (Table 1). Key differences in substituents influence physicochemical properties and bioactivity:
Key Observations :
- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., 4h) exhibit higher solubility and metabolic stability compared to chlorinated analogs (4g) due to fluorine’s electronegativity and smaller atomic radius .
- Morpholine Impact : The target compound’s morpholinylpropyl group likely enhances solubility (>4g–4i) by introducing a hydrophilic tertiary amine, critical for blood-brain barrier penetration .
Triazole and Sulfonyl Derivatives
Triazole-thiones (e.g., compounds 7–9 from ) share structural motifs with the target compound, such as fluorophenyl groups and sulfonyl linkages (Table 2):
Key Observations :
- Fluorophenyl Groups : Both the target compound and triazole derivatives (7–9) utilize fluorine to enhance binding affinity and electronic effects. The 2,4-difluorophenyl group in triazoles improves target selectivity in enzyme inhibition .
Challenges :
Biological Activity
N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields including oncology and antimicrobial research.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure involving two benzothiazole moieties and a morpholine group. Its molecular formula is with a molecular weight of approximately 366.48 g/mol. The presence of fluorine and the morpholine unit contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The synthetic route generally includes:
- Formation of Benzothiazole Derivative : Initial reactions involve the condensation of appropriate amines with benzothiazole precursors.
- Introduction of Morpholine Group : This step involves nucleophilic substitution reactions where morpholine is introduced to the benzothiazole framework.
- Carboxamide Formation : The final step involves the formation of the carboxamide group, which is crucial for biological activity.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit potent anticancer activities through various mechanisms:
- Cell Cycle Arrest : Compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-benzothiazole-6-carboxamide have been shown to induce G2/M phase cell cycle arrest in various cancer cell lines . This is associated with inhibition of tubulin polymerization, disrupting mitotic spindle formation.
- Cytotoxicity Studies : In vitro studies demonstrate that related compounds exhibit cytotoxic effects with IC50 values ranging from 0.85 mM to 3.3 mM against different tumor cell lines . For instance, one study reported significant growth inhibition in breast cancer cell lines with GI50 values indicating effective dose-response relationships .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : Benzothiazoles are known for their broad-spectrum antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria . This makes them potential candidates for developing new antibiotics.
- Mechanism of Action : The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential metabolic pathways, making these compounds valuable in addressing antibiotic resistance .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at Position 4 | Increases lipophilicity and enhances cytotoxicity |
| Morpholine Linker | Improves solubility and bioavailability |
| Carboxamide Group | Essential for receptor binding and activity |
Case Studies
Several studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Study on Breast Cancer : A compound similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-benzothiazole-6-carboxamide was tested against MCF-7 cells showing a significant reduction in cell viability at concentrations as low as 25 µM .
- Antimicrobial Efficacy : Another study demonstrated that a related benzothiazole derivative exhibited effective antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list for antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
